

AT-121: A Bifunctional Agonist for Non-Addictive Analgesia

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Compound of Interest

Compound Name: AT-121

Cat. No.: B3026133

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A Technical Whitepaper for Drug Development Professionals

Abstract

AT-121 is a novel chemical entity engineered to address the pressing need for potent analgesics devoid of the severe adverse effects and addiction potential associated with traditional opioids. This document provides a comprehensive technical overview of **AT-121**, a bifunctional agonist targeting both the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide receptor (NOP). By activating NOP, **AT-121** is designed to counteract the undesirable effects of MOR activation, such as respiratory depression and euphoria, while maintaining or even enhancing analgesic efficacy.[1][2][3] Preclinical studies in non-human primates have demonstrated that **AT-121** exhibits potent, morphine-like analgesic effects at doses significantly lower than morphine, without inducing respiratory depression, abuse liability, or physical dependence.[1][4][5][6] This whitepaper consolidates the available quantitative data, details the experimental protocols from key preclinical studies, and provides visualizations of the compound's signaling pathway and experimental evaluation workflow.

Introduction

The opioid crisis has underscored the urgent need for safer and non-addictive pain management therapies.[3] Conventional opioids, such as morphine and oxycodone, primarily act as agonists at the mu-opioid receptor (MOR), which is a key mediator of both analgesia and the rewarding effects that lead to addiction.[1][2] Furthermore, MOR activation is linked to life-threatening respiratory depression. The scientific community has been exploring novel

strategies to dissociate the analgesic properties of opioids from their detrimental side effects.[2][5]

One of the most promising approaches is the development of bifunctional or multi-target ligands. **AT-121** emerged from this strategy, designed as a single molecule that acts as a partial agonist at both the MOR and the nociceptin/orphanin FQ peptide (NOP) receptor.[4][7] The NOP receptor system is known to modulate the MOR system; its activation can attenuate the rewarding effects of MOR agonists and does not produce respiratory depression.[4][7] **AT-121** was developed to achieve a balanced activation of both receptors, aiming to provide robust pain relief while mitigating the typical opioid side effects.[2][6] Preclinical data, primarily from studies in rhesus monkeys, suggest that **AT-121** is approximately 100 times more potent than morphine as an analgesic and lacks the abuse potential and respiratory effects of conventional opioids.[1][4][5]

Quantitative Data

The following tables summarize the key quantitative data for **AT-121** from in vitro and in vivo preclinical studies.

Table 1: Receptor Binding Affinities and Functional Activities of **AT-121**

Receptor	Parameter	Value (nM)
Nociceptin/Orphanin FQ Peptide (NOP)	Ki	3.67[8][9]
Mu-Opioid Receptor (MOR)	Ki	16.49[8][9]
Nociceptin/Orphanin FQ Peptide (NOP)	EC50 ([35S]GTPyS)	34.7 - 35[4][9]
Mu-Opioid Receptor (MOR)	EC50 ([35S]GTPyS)	19.6 - 20[4][9]
Delta-Opioid Receptor (DOR)	Ki	>100[4]
Kappa-Opioid Receptor (KOR)	Ki	>100[4]

Table 2: In Vivo Efficacy and Side Effect Profile of **AT-121** in Non-Human Primates

Parameter	AT-121	Morphine
Analgesic Potency		
Antinociceptive Effect (Tail-withdrawal)	~100-fold more potent than morphine[1][4]	-
Capsaicin-induced Allodynia	Dose-dependent inhibition (0.003-0.03 mg/kg, s.c.)[4][9]	-
Side Effect Profile		
Respiratory Depression	Not observed at 10x analgesic dose[4]	Observed
Cardiovascular Effects	Not observed at 10x analgesic dose[4]	-
Abuse Potential (Self-administration)	Lacked reinforcing effects (0.3-10 µg/kg/injection)[9]	Reinforcing
Opioid-induced Hyperalgesia	Less than morphine[4]	Observed
Physical Dependence	Less than morphine[4]	Observed
Tolerance	Did not induce hyperalgesia, a marker of tolerance (0.01 or 0.03 mg/kg)[9]	Observed
Itch/Scratching	Did not increase scratching activity[9]	-

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional efficacy of **AT-121** at human opioid receptors.

Methodology:

- Receptor Binding Assays:

- Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human NOP, MOR, DOR, and KOR were used.
- Competitive binding assays were performed using radioligands specific to each receptor.
- The inhibition constant (K_i) was calculated to determine the binding affinity of **AT-121**.
- [35S]GTPyS Functional Assays:
 - The agonist activity of **AT-121** was determined by measuring its ability to stimulate the binding of [35S]GTPyS to G-proteins coupled to the NOP and MOR receptors in the same CHO cell membrane preparations.[\[4\]](#)
 - Concentration-response curves were generated to calculate the EC₅₀ (half-maximal effective concentration) and the maximal effect (E_{max}) relative to full agonists (N/OFQ for NOP and DAMGO for MOR).[\[4\]](#)

In Vivo Analgesic Efficacy Assays in Non-Human Primates (Rhesus Monkeys)

Objective: To assess the antinociceptive and antiallodynic effects of **AT-121**.

Methodology:

- Warm Water Tail-Withdrawal Assay (Acute Nociception):
 - Monkeys were seated in primate restraint chairs.[\[4\]](#)
 - The lower part of their shaved tails was immersed in a thermal flask containing water maintained at a noxious temperature (e.g., 50°C).[\[4\]](#)[\[8\]](#)
 - The latency to tail withdrawal was measured as an indicator of nociception.
 - **AT-121** was administered systemically (subcutaneously) at various doses, and the effect on tail-withdrawal latency was compared to baseline and vehicle controls.[\[8\]](#)
- Capsaicin-Induced Allodynia Model:

- Capsaicin was injected intradermally to induce a state of heightened pain sensitivity (allodynia).
- The response to a normally non-painful thermal stimulus (e.g., 46°C water) was measured.[\[4\]](#)
- **AT-121** was administered systemically to evaluate its ability to reverse the capsaicin-induced thermal allodynia in a dose-dependent manner.[\[4\]](#)

In Vivo Side Effect Profile Assays in Non-Human Primates

Objective: To evaluate the abuse potential, respiratory effects, and other common opioid-related side effects of **AT-121**.

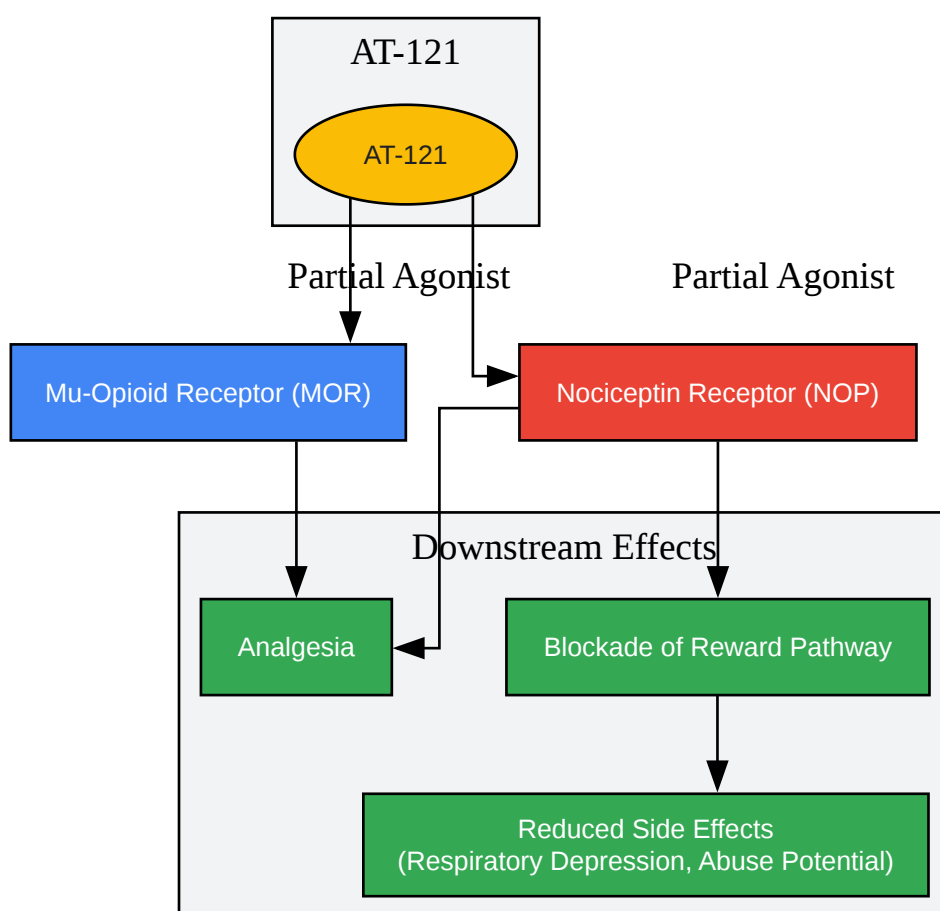
Methodology:

- Drug Self-Administration Assay (Abuse Potential):
 - Monkeys were trained to self-administer drugs by pressing a lever to receive an intravenous infusion.
 - The reinforcing effects of **AT-121** were compared to a known drug of abuse (e.g., oxycodone) and saline. **AT-121** was also tested for its ability to reduce the self-administration of oxycodone.[\[4\]](#)
- Respiratory and Cardiovascular Monitoring:
 - Respiratory rate, oxygen saturation, and heart rate were monitored in conscious monkeys following the administration of **AT-121** at doses up to 10 times the effective analgesic dose.[\[4\]](#)
- Assessment of Physical Dependence and Tolerance:
 - Monkeys received repeated administrations of **AT-121** or morphine.

- Signs of withdrawal (indicative of physical dependence) were observed following abrupt cessation of the drug or administration of an opioid antagonist.
- The development of tolerance was assessed by measuring the analgesic response over time to determine if higher doses were required to produce the same effect. **AT-121** was found to produce less tolerance than morphine.[4]

Visualizations

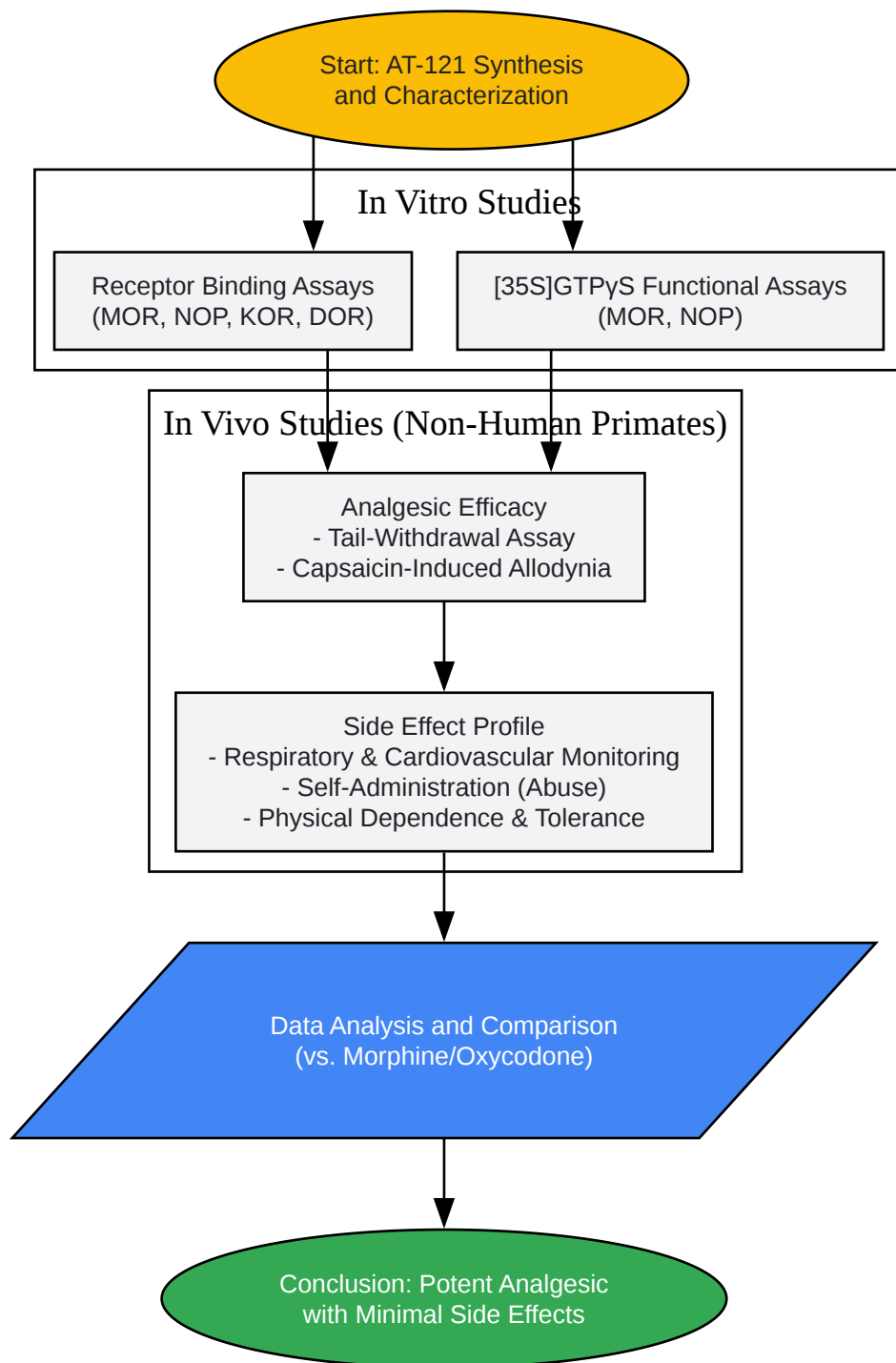
Signaling Pathway of AT-121



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Caption: Signaling pathway of **AT-121** as a bifunctional MOR/NOP agonist.

Experimental Workflow for Preclinical Evaluation of AT-121



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